5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
Overview
Description
MAM2201 N-pentanoic acid metabolite is a synthetic cannabinoid metabolite. It is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds . The compound is structurally related to AM2201 and JWH 122, both of which display high affinities for cannabinoid receptors . The physiological and toxicological properties of MAM2201 N-pentanoic acid metabolite have not been fully evaluated .
Mechanism of Action
Target of Action
MAM-2201 N-pentanoic acid metabolite, also known as JWH-122 N-Pentanoic Acid, is a potential phase 1 metabolite of MAM-2201 . MAM-2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122 . These compounds display high affinities for both CB1 and CB2 receptors , with a preference for the CB1 receptor .
Mode of Action
The compound interacts with its targets, the CB1 and CB2 receptors, through a CB1 receptor mediated mechanism of action . This interaction induces visual, acoustic, and tactile impairments .
Biochemical Pathways
The metabolic pathways of MAM-2201 involve multiple Cytochrome P450 (CYP) enzymes . The CYP3A4 enzyme plays a prominent role in MAM-2201 metabolism, and CYP1A2, CYP2B6, CYP2C8, and CYP2C9 enzymes play major roles in the formation of some metabolites .
Pharmacokinetics
It is known that mam-2201 is extensively metabolized by multiple cyp enzymes . This indicates that the metabolite and its parent compound should be used as markers of MAM-2201 abuse and toxicity .
Result of Action
The administration of MAM-2201 results in a range of effects. It impairs motor, sensorimotor, prepulse inhibition, and memory functions in mice . These effects were fully prevented by pretreatment with a CB1 receptor antagonist/partial agonist AM-251 , indicating the crucial role of the CB1 receptor in mediating these effects.
Action Environment
It is known that the compound is illegally marketed in “spice” products and as “synthacaine” for its psychoactive effects . Multiple cases of intoxication and impaired driving have been linked to MAM-2201 consumption . These findings point to the potential public health burden that these synthetic cannabinoids may pose, with particular emphasis on impaired driving and workplace performance .
Biochemical Analysis
Biochemical Properties
MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201, a synthetic cannabinoid It is suggested that defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .
Cellular Effects
Studies on MAM-2201, the parent compound, have shown that it can induce cytotoxic effects in primary neuron-like cells (hNLCs) and human D384-astrocytes . These effects occurred in a concentration- and time-dependent manner .
Molecular Mechanism
It is known that MAM-2201, the parent compound, binds the CB1 and CB2 receptors with high affinity . This suggests that the metabolite may also interact with these receptors, potentially influencing their activity.
Temporal Effects in Laboratory Settings
Studies on MAM-2201 have shown that its effects on cell viability, metabolic function, apoptosis, morphology, and neuronal markers can appear early (3 hours) and persist after 24 and 48 hours .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of MAM-2201 N-pentanoic acid metabolite in animal models. Studies on MAM-2201 have shown that systemic administration of MAM-2201 (0.01–1 mg/kg) reduced startle amplitude in mice only at 1 mg/kg .
Metabolic Pathways
MAM-2201 N-pentanoic acid metabolite is a product of the metabolism of MAM-2201. Defluorination is a major metabolic pathway for MAM-2201, and N-dealkylation is a common but minor pathway for the naphthoylindole-type synthetic cannabinoids in humans .
Preparation Methods
The preparation of MAM2201 N-pentanoic acid metabolite involves synthetic routes that are similar to those used for other synthetic cannabinoids. The compound is typically synthesized through a series of chemical reactions that include the formation of the indole core, followed by the addition of the naphthoyl group and the pentanoic acid side chain . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol .
Chemical Reactions Analysis
MAM2201 N-pentanoic acid metabolite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced metabolites.
Substitution: The compound can undergo substitution reactions, particularly at the indole and naphthoyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MAM2201 N-pentanoic acid metabolite is primarily used in scientific research, particularly in the fields of forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of synthetic cannabinoids and their metabolites in biological samples . The compound is also used in mass spectrometry and liquid chromatography-mass spectrometry (LC-MS) applications to study the metabolism and pharmacokinetics of synthetic cannabinoids .
Comparison with Similar Compounds
MAM2201 N-pentanoic acid metabolite is structurally similar to other synthetic cannabinoids such as AM2201 and JWH 122 . These compounds share a common indole core and naphthoyl group, but differ in their side chains and specific substitutions. The uniqueness of MAM2201 N-pentanoic acid metabolite lies in its specific pentanoic acid side chain, which influences its metabolic profile and receptor binding affinity .
Similar Compounds
- AM2201
- JWH 122
- JWH 210 N-pentanoic acid metabolite
Properties
IUPAC Name |
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHVTSVFMMQERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017836 | |
Record name | MAM-2201 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-09-0 | |
Record name | MAM-2201 N-pentanoic acid metabolite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MAM-2201 N-pentanoic acid metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201017836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-((4-METHYL-1-NAPHTHALENYL)CARBONYL)1H-INDOLE-1-PENTANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RE71H2V65 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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